2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond by reacting the substituted benzothiazole with the appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of the 4-chlorophenoxy and 4-methyl groups with the benzothiazole core makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17ClN2O2S |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-5-4-6-14-15(11)20-17(24-14)21-16(22)18(2,3)23-13-9-7-12(19)8-10-13/h4-10H,1-3H3,(H,20,21,22) |
InChI Key |
UEWGKDLGTWTYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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